molecular formula C10H9BrClFO2 B12954067 Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate

Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate

Cat. No.: B12954067
M. Wt: 295.53 g/mol
InChI Key: GKVCMZVNNYZYHT-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate typically involves a multi-step process. One common method includes the bromination of ethyl 3-methyl-2-chloro-4-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.

Scientific Research Applications

Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.

    Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The presence of chloro and fluoro substituents on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(chloromethyl)-2-chloro-4-fluorobenzoate
  • Ethyl 3-(bromomethyl)-2-chloro-4-methylbenzoate
  • Ethyl 3-(bromomethyl)-2-fluoro-4-chlorobenzoate

Uniqueness

Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is unique due to the combination of bromomethyl, chloro, and fluoro substituents, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate

InChI

InChI=1S/C10H9BrClFO2/c1-2-15-10(14)6-3-4-8(13)7(5-11)9(6)12/h3-4H,2,5H2,1H3

InChI Key

GKVCMZVNNYZYHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)CBr)Cl

Origin of Product

United States

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